

What is the chemical structure of Malvin?

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Compound of Interest

Compound Name: Malvin

Cat. No.: B1212287

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Core Chemical Structure and Properties

Malvin is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] Structurally, it is the 3,5-diglucoside of malvidin, meaning it consists of a malvidin aglycone bonded to two glucose molecules at the 3 and 5 positions.[2] This glycosylation enhances its stability and water solubility. **Malvin** is found in a variety of plants, including those of the Malva, Primula, and Rhododendron genera, as well as in numerous common fruits and vegetables.[1][3][4]

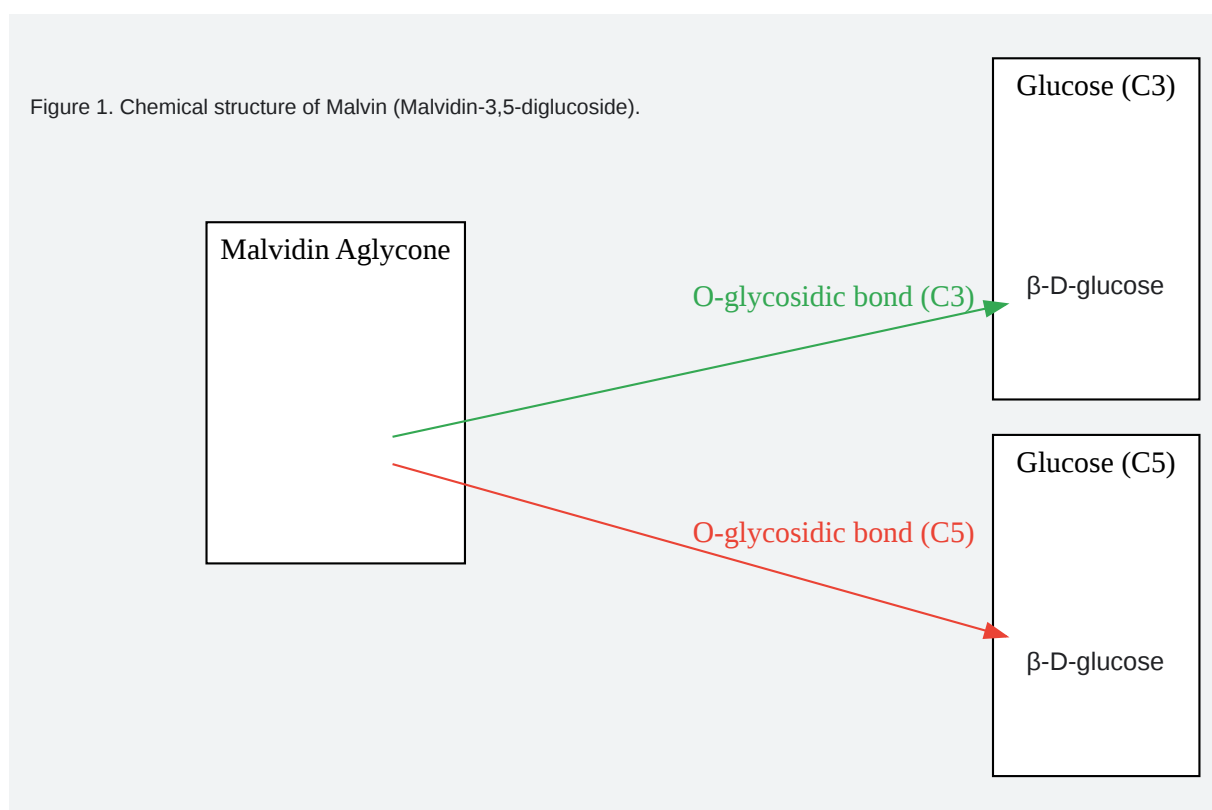
Chemical Identifiers

Identifier	Value
IUPAC Name	(2S,3R,4S,5S,6R)-2-[[[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-3-chromenyliumyl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol[3][4]
Synonyms	Malvidin-3,5-diglucoside, Malvoside[2]
CAS Number	16727-30-3[5]

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₉ H ₃₅ O ₁₇ ⁺ (Cation)[2], C ₂₉ H ₃₅ ClO ₁₇ (Chloride)[5]
Molecular Weight	655.58 g/mol (Cation)[2][3], 691.03 g/mol (Chloride)[5]
Appearance	Reddish-blue, odorless powder[6]
Solubility	Nearly insoluble in water[6]
λ _{max}	526 nm[7]

Chemical Structure Diagram



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Caption: Figure 1. Chemical structure of **Malvin**, highlighting the malvidin aglycone and the two attached glucose units.

Experimental Protocols

The isolation, identification, and structural elucidation of **Malvin** involve a combination of chromatographic and spectroscopic techniques.

Extraction and Purification from Plant Material

This protocol describes a general method for extracting and purifying **Malvin** from plant sources, such as grape skins or flower petals.

- **Sample Preparation:** Freeze-dry fresh plant material to remove water and grind it into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
- **Extraction:** Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 0.1% HCl) to efficiently extract anthocyanins while maintaining the stability of the flavylium cation. Perform extraction in the dark and at a low temperature (e.g., 4°C) to minimize degradation.
- **Filtration and Concentration:** Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.
- **Purification:** Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Identification by HPLC-DAD-MS

High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry is a powerful technique for identifying and quantifying **Malvin**.

- **Chromatographic System:** Utilize a C18 reversed-phase column.
- **Mobile Phase:** Employ a gradient elution using two solvents:

- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Program: Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.
- Detection:
 - DAD: Monitor the elution profile at a wavelength of 520-530 nm, which is characteristic for anthocyanins like **Malvin**.[\[7\]](#)
 - MS: Use electrospray ionization (ESI) in positive ion mode. **Malvin** is expected to show a molecular ion $[M]^+$ at an m/z of 655.[\[7\]](#) Tandem MS (MS/MS) can be used to observe characteristic fragment ions, such as the malvidin aglycone at m/z 331, resulting from the loss of the two glucose moieties.[\[7\]](#)

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or purified compounds like **Malvin**.

- Sample Preparation: Dissolve the purified **Malvin** sample in a suitable deuterated solvent, such as methanol- d_4 (CD_3OD) with a small amount of trifluoroacetic acid (TFA- d) to stabilize the flavylium cation.
- 1D NMR Spectra:
 - 1H NMR: Provides information on the number and type of protons, including characteristic signals for the aromatic protons of the aglycone and the anomeric protons of the sugar units.
 - ^{13}C NMR: Shows the number of carbon atoms and their chemical environment.
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the aglycone and sugar rings.

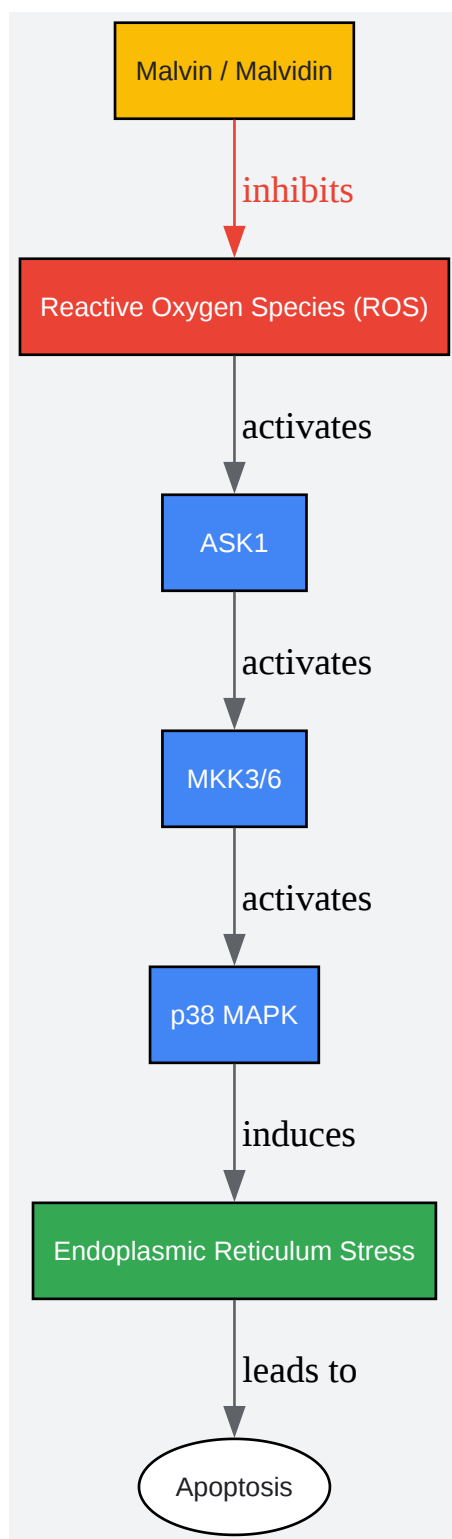
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is crucial for determining the linkage points between the glucose units and the malvidin aglycone.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, confirming stereochemistry and the conformation of the glycosidic linkages.

Biological Activity and Signaling Pathways

Malvidin and its glycosides, including **Malvin**, are known for their antioxidant properties and their ability to modulate cellular signaling pathways.

Modulation of MAPK Signaling Pathway

Studies have shown that malvidin and its derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.^[8] This inhibition is linked to the antioxidant effects of these compounds, which can reduce cellular stress.^[8]



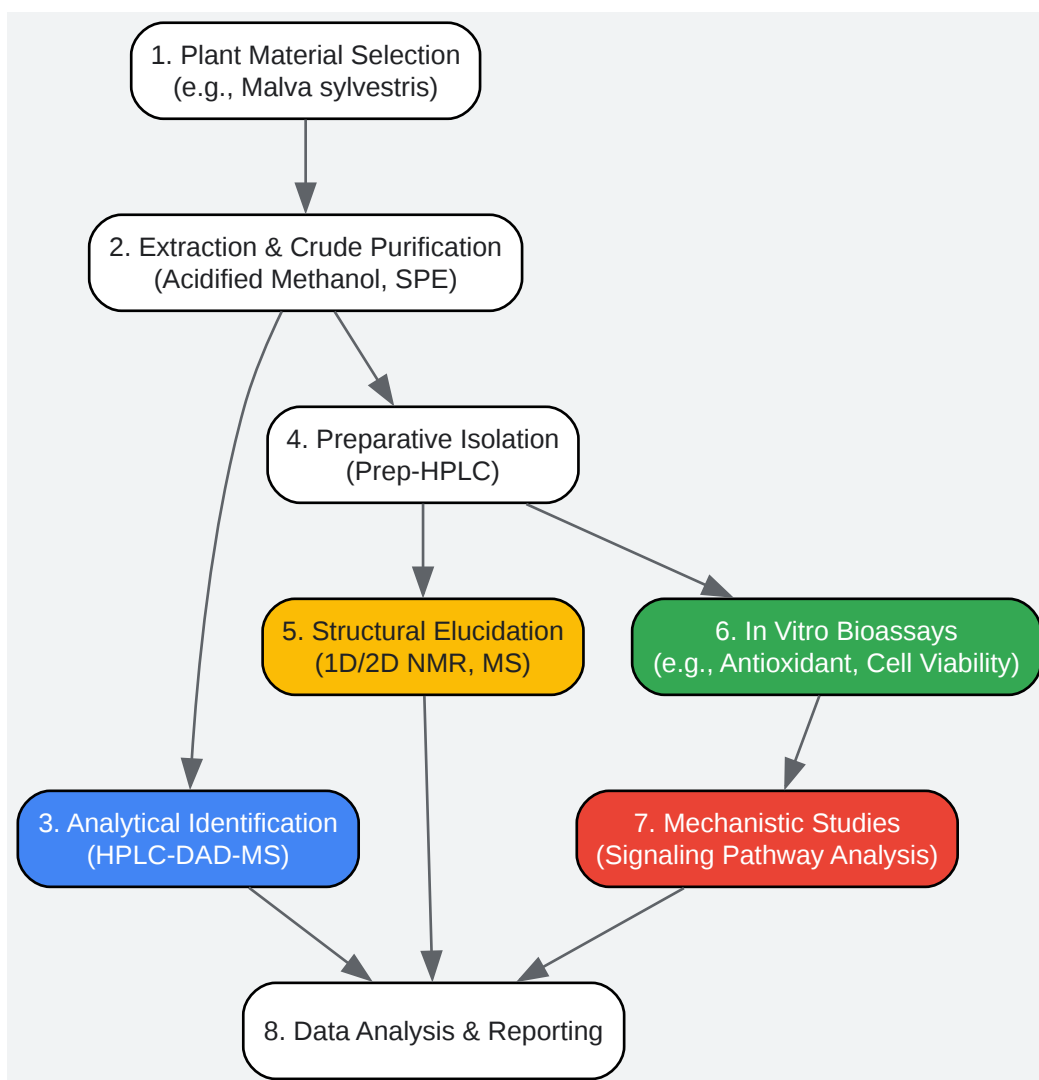
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Caption: Figure 2. A simplified diagram illustrating the inhibitory effect of **Malvin** on the ROS-mediated p38 MAPK signaling pathway, which can lead to reduced endoplasmic reticulum

stress.

Experimental Workflow

The study of **Malvin**, from its discovery in a natural source to the assessment of its biological function, follows a systematic workflow.



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Caption: Figure 3. A general experimental workflow for the isolation, characterization, and functional analysis of **Malvin** from a natural source.

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